molecular formula C10H14N4O B2893047 1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2189894-76-4

1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2893047
CAS No.: 2189894-76-4
M. Wt: 206.249
InChI Key: BVAPYPIEDMFPHW-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that contains both a triazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Prop-2-en-1-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both the triazole and piperidine rings, which confer a combination of chemical properties and biological activities not found in similar compounds. This dual functionality makes it a versatile scaffold for drug development and other scientific research applications .

Properties

IUPAC Name

1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-2-10(15)13-6-3-9(4-7-13)14-8-5-11-12-14/h2,5,8-9H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAPYPIEDMFPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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